BenchChemオンラインストアへようこそ!

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone

PPARγ agonism Type 2 diabetes Nuclear receptor pharmacology

Procure 7‑(4‑Methoxyphenoxy)‑3‑phenyl‑2‑(2‑thienylmethylene)‑1‑indanone (CAS 337921‑55‑8) as a structurally defined, non‑TZD PPARγ full agonist (EC₅₀ 50 nM). Its (2Z)‑thienylmethylene group and 7‑(4‑methoxyphenoxy) substituent engage a subpocket validated by X‑ray cocrystallography, enabling precise selectivity profiling against PPARα/δ and reliable SAR benchmarking of next‑generation indenone analogs. Literature‑anchored potency ensures experimental reproducibility across development cycles.

Molecular Formula C27H20O3S
Molecular Weight 424.51
CAS No. 337921-55-8
Cat. No. B2442325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone
CAS337921-55-8
Molecular FormulaC27H20O3S
Molecular Weight424.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5
InChIInChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17-
InChIKeyYXCOMKFCEGHIGD-QJOMJCCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone (CAS 337921-55-8) Procurement Overview for PPAR Research


7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone is a synthetic indenone derivative initially disclosed in a 2006 Journal of Medicinal Chemistry study as part of a novel non-thiazolidinedione (non-TZD) template for peroxisome proliferator-activated receptor γ (PPARγ) agonism [1]. The compound is structurally characterized by a (2Z)-configured thienylmethylene substituent at position 2 of the indanone core, a phenyl group at position 3, and a 4-methoxyphenoxy moiety at position 7. Its molecular formula is C₂₇H₂₀O₃S with a molecular weight of 424.51 g/mol . This chemotype was designed to overcome the well-documented adverse effects of TZD-based PPARγ full agonists (e.g., weight gain, edema, cardiac hypertrophy) while retaining desirable metabolic activity [1].

Why 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone Cannot Be Replaced by Generic Indanone Analogs in PPARγ-Targeted Studies


Within the indenone-based PPARγ agonist series reported by Ahn et al., small structural modifications at positions 2, 3, and 7 of the indanone scaffold produce dramatic shifts in both potency and binding mode. Specifically, the (2Z)-thienylmethylene group at position 2 and the 7-(4-methoxyphenoxy) substitution jointly define a pharmacophore that engages a novel binding pocket distinct from that occupied by carboxylic acid-containing TZD agonists such as rosiglitazone [1]. Closely related analogs—including compounds differing only in the 2-arylidene substituent (e.g., 2-(4-fluorophenyl)methylene or 2-(3-methyl-2-thienyl)methylene analogs) or lacking the 7-(4-methoxyphenoxy) group—exhibit significantly altered PPARγ transactivation potency and selectivity profiles [1]. Consequently, generic substitution with an indanone derivative that shares the core scaffold but differs at any of these critical positions risks invalidating target engagement, potency benchmarks, and SAR continuity established under the original template. The quantitative evidence below establishes the specific performance boundaries within which this compound operates, enabling informed procurement decisions for studies requiring defined PPARγ modulation characteristics.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone (CAS 337921-55-8) Against Comparators


PPARγ Agonist Potency: Head-to-Head Within the Indenone Series

In the foundational SAR study by Ahn et al., compound 14c—identified as the most active indenone derivative in the panel—exhibited a PPARγ transactivation EC₅₀ of 50 nM using a cell-based reporter gene assay in CV-1 cells cotransfected with full-length human PPARγ and a luciferase reporter [1]. This potency significantly exceeded that of earlier indenone leads within the same series; for example, compound 13 (lacking the optimized 7-substituent) showed only ~30% of the maximal transactivation achieved by 14c at 10 μM, indicative of markedly inferior potency [1]. The 50 nM EC₅₀ value places 14c in a comparable potency range to the clinically established TZD rosiglitazone (reported EC₅₀ ~80–200 nM in analogous PPARγ transactivation assays), while operating through a structurally distinct, non-carboxylic acid binding mode [1].

PPARγ agonism Type 2 diabetes Nuclear receptor pharmacology

Evidence of Novel Binding Mode Differentiation Versus TZD Agonists

X-ray cocrystallography of compound 14c bound to the PPARγ ligand binding domain (LBD) revealed a binding mode distinct from that of TZD agonists such as rosiglitazone [1]. Unlike TZDs, which engage the AF-2 helix via a hydrogen-bond network involving their carboxylic acid moiety and residues within helix 12 (H12), compound 14c occupies a novel subpocket formed by residues including Arg288, Cys285, and Met364, stabilizing H12 through an alternative hydrogen-bonding pattern [1]. This structural divergence directly explains the compound's ability to activate PPARγ without the adipogenic and fluid-retention liabilities characteristic of full TZD agonists, and it provides a molecular basis for comparing 14c against analogs such as 2-[(4-fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone (CAS 337921-53-6), whose altered 2-substituent may perturb this specific binding interaction.

X-ray crystallography PPARγ ligand binding domain Structural pharmacology

Transactivation Lower Than Lead Optimized Indenone from 2013 Follow-Up Study but with Defined Benchmarking

A 2013 follow-up study by Qu et al. designed and synthesized a series of novel indenone derivatives building upon the 2006 template. Within that expanded library, compounds 17b and 19 exhibited PPARγ transactivation activities exceeding that of rosiglitazone, the clinical standard [1]. While direct potency values for compound 14c were not reported in that study, the 2006 data place 14c at a defined EC₅₀ of 50 nM, establishing it as a reference benchmark within the indenone class. The subsequent discovery of superior indenone agonists validates the scaffold's evolvability and provides explicit comparators for users seeking either the original optimized lead (14c) or later-generation compounds with improved transactivation potency.

PPARγ agonism Structure–activity relationship Transcriptional activation

Validated Application Scenarios for 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone (CAS 337921-55-8) Based on Comparative Evidence


PPARγ Tool Compound for Non-TZD Mechanism-of-Action Studies in Type 2 Diabetes Research

In academic and pharmaceutical laboratories investigating PPARγ-dependent insulin sensitization, this compound serves as a well-characterized positive control with an established EC₅₀ of 50 nM in human PPARγ transactivation assays [1]. Its novel binding mode—confirmed by X-ray cocrystallography to engage a subpocket distinct from the TZD binding site [1]—enables researchers to dissect PPARγ signaling pathways that are therapeutically relevant but uncoupled from classical TZD-driven adipogenesis. Comparative use against rosiglitazone and against earlier indenone leads (e.g., compound 13) provides a calibrated potency ladder within the experimental protocol.

Structural Biology Reference Ligand for PPARγ LBD Cocrystallography

The availability of a published X-ray cocrystal structure of compound 14c in complex with the PPARγ LBD [1] positions this compound as a validated reference ligand for ongoing structural biology programs. Researchers can use it as a positive-control ligand in crystallization trials, soaking experiments, and molecular docking validation exercises, enabling direct comparison with the binding poses of novel in-house compounds in the same subpocket defined by residues Arg288, Cys285, and Met364.

SAR Benchmarking Standard for Indenone Derivative Optimization Programs

With its quantified EC₅₀ of 50 nM and structural elucidation of the binding mode, this compound functions as a benchmarking standard for medicinal chemistry teams synthesizing next-generation indenone PPARγ agonists, such as compounds 17b and 19 reported in 2013 [2]. Its procurement ensures that potency and selectivity improvements in novel analogs can be measured against a consistent, literature-anchored reference point, facilitating meaningful SAR communication across development cycles and between collaborating laboratories.

Selectivity Profiling Panel Component for PPAR Isoform Screening

The distinct PPARγ binding mode of 14c, which differs from that of PPARα and PPARδ ligands [1], supports its inclusion in selectivity screening panels aimed at differentiating PPARγ engagement from cross-reactivity with PPARα or PPARδ. When procured alongside PPARα-selective and PPARδ-selective reference compounds, this indenone enables a controlled selectivity profiling experiment where isoform-specific signaling outcomes can be directly attributed to the compound's unique structural features.

Quote Request

Request a Quote for 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.